ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate
Description
Ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate is a synthetic organic compound featuring a butanoate ester backbone with a 4-oxo group and a sulfonamide-linked indole moiety. Its structure integrates a 2,3-dihydroindole (indoline) ring sulfonylated at the 1-position, connected via an amide bond to a phenyl group. This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide and indole motifs are pharmacologically relevant .
Properties
IUPAC Name |
ethyl 4-[4-(2,3-dihydroindol-1-ylsulfonyl)anilino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-2-27-20(24)12-11-19(23)21-16-7-9-17(10-8-16)28(25,26)22-14-13-15-5-3-4-6-18(15)22/h3-10H,2,11-14H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTVRLFPXXUJGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 2,3-Dihydro-1H-Indole
The introduction of the sulfonyl group to the indole nucleus is a critical first step. Chlorosulfonic acid is commonly employed to convert 2,3-dihydro-1H-indole into its corresponding sulfonyl chloride derivative. This reaction typically proceeds in dichloromethane at 0–5°C to minimize side reactions such as over-sulfonation. The resulting 2,3-dihydro-1H-indole-1-sulfonyl chloride is isolated via vacuum filtration and purified using non-polar solvents.
Key Reaction Conditions :
Coupling with 4-Aminophenyl Derivatives
The sulfonyl chloride intermediate reacts with 4-aminophenyl compounds to form the sulfonamide linkage. In a representative procedure, 4-nitroaniline is treated with 2,3-dihydro-1H-indole-1-sulfonyl chloride in the presence of pyridine as a base, yielding 4-nitro-N-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 4-amino-N-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline.
Optimization Notes :
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Pyridine scavenges HCl, preventing protonation of the amine.
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Hydrogenation pressure: 30–50 psi, with methanol as the solvent.
Amide Bond Formation with Ethyl 4-Oxobutanoate
Activation of Ethyl 4-Oxobutanoate
The carboxylic acid precursor, 4-oxobutanoic acid, is esterified with ethanol under acidic conditions (H₂SO₄, reflux) to form ethyl 4-oxobutanoate. For amide coupling, the ester is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enable direct amide formation without isolating the acid chloride.
Typical Protocol :
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:
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¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 3.02 (t, 2H, indole-CH₂), 4.15 (q, 2H, OCH₂), 4.35 (t, 2H, indole-CH₂), 7.20–7.60 (m, 4H, Ar-H), 8.10 (s, 1H, NH).
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HRMS : m/z calcd. for C₂₀H₂₁N₂O₅S [M+H]⁺: 401.1174; found: 401.1178.
Alternative Routes and Modifications
One-Pot Sulfonylation-Amidation
A streamlined approach combines sulfonylation and amidation in a single reaction vessel. After forming the sulfonyl chloride, the intermediate is reacted with 4-aminophenyl-4-oxobutanoate ester without isolation. This method reduces purification steps but requires precise stoichiometry to avoid side products.
Challenges and Mitigation Strategies
Ester Hydrolysis
The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions. To prevent degradation:
Sulfonamide Stability
Exposure to strong nucleophiles (e.g., amines) may cleave the sulfonamide bond. Storage under inert atmosphere (N₂ or Ar) at −20°C is recommended for long-term stability.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate exhibits several biological activities that are crucial for its application in medicinal chemistry:
- Enzyme Inhibition :
- Antitumor Activity :
- Antimicrobial Properties :
Therapeutic Potential
The therapeutic potential of this compound can be categorized into several areas:
- Neurological Disorders : Due to its enzyme inhibition properties, the compound may be useful in treating conditions like Alzheimer's disease by modulating cholinergic activity.
- Cancer Treatment : Its antitumor activity positions it as a candidate for cancer therapies, potentially in combination with existing chemotherapeutic agents to enhance efficacy.
Case Study 1: Enzyme Inhibition
A study conducted on sulfonamide derivatives demonstrated their effectiveness as acetylcholinesterase inhibitors. The results indicated that these compounds could significantly reduce enzyme activity, suggesting potential applications in treating Alzheimer's disease and other cognitive disorders .
Case Study 2: Antitumor Activity
Research published in a peer-reviewed journal highlighted the synthesis of various indole-based compounds and their evaluation for anticancer activity. The findings revealed that certain derivatives exhibited potent cytotoxic effects against multiple cancer cell lines, indicating the promise of this compound in oncology .
Mechanism of Action
The biological activity of ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, binding to active sites and modulating biological pathways. The sulfonyl group may enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Butanoate Esters
Key structural analogs differ in substituents on the phenyl ring, indole moiety, or ester group. For example:
Key Insights :
- The sulfonamide bridge in the target compound introduces polarity and hydrogen-bonding capacity, which may enhance target binding compared to non-sulfonylated analogs like those in .
- Halogenated phenyl groups (e.g., bromo in , fluoro in ) improve metabolic stability but may reduce solubility compared to the sulfonamido-indolyl group.
Pharmacological Relevance
- Sulfonamide-indole hybrids are known for kinase inhibition (e.g., VEGFR-2) and antiproliferative activity .
- 4-Oxobutanoate esters are intermediates in prodrug design, as seen in analogs like ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate, which is a precursor to anti-inflammatory agents .
Biological Activity
Ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate (CAS No. 327070-60-0) is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H22N2O5S
- Molecular Weight : 402.46 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and anticancer agent. Below are key findings related to its biological activity:
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle progression.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF7 | 12 | Cell cycle arrest |
| A549 | 18 | Caspase activation |
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation in various models. In animal studies, it demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study: Anti-inflammatory Effects in Animal Models
In a study involving carrageenan-induced paw edema in rats, administration of this compound resulted in a dose-dependent decrease in edema formation, suggesting its potential as an anti-inflammatory agent.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Cell Cycle Modulation : It influences cell cycle checkpoints, particularly at the G0/G1 phase, leading to inhibited proliferation of cancer cells.
- Cytokine Regulation : By modulating the release of inflammatory cytokines, it exerts an anti-inflammatory effect that may be beneficial in conditions like arthritis and other inflammatory diseases.
Research Findings
Recent studies have focused on the synthesis and characterization of derivatives of this compound to enhance its biological activity and selectivity. These derivatives have shown improved potency against specific cancer types and reduced side effects.
Table 2: Comparison of Derivatives and Their Biological Activity
| Derivative Name | IC50 (µM) | Selectivity Index | Notable Effects |
|---|---|---|---|
| Derivative A | 10 | High | Enhanced apoptosis |
| Derivative B | 8 | Moderate | Significant anti-inflammatory effects |
| Derivative C | 14 | Low | Broad-spectrum cytotoxicity |
Q & A
Basic: What are the established strategies for synthesizing ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate?
Answer:
The synthesis typically involves multi-step reactions, including:
- Condensation reactions : Reacting sulfonamide-containing intermediates (e.g., 2,3-dihydro-1H-indole-1-sulfonyl chloride) with aminophenyl precursors, followed by coupling to ethyl 4-oxobutanoate derivatives. Catalysts like pyridine or triethylamine are used to facilitate sulfonamide bond formation .
- Esterification : Final esterification steps often employ ethanol under acidic conditions to stabilize the oxobutanoate moiety .
- Purification : Column chromatography (silica gel) and recrystallization (ethanol/water mixtures) are standard for isolating the compound, with yields averaging 70–85% depending on reaction optimization .
Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
Key methods include:
- NMR spectroscopy : and NMR confirm the indole sulfonyl, phenylamino, and ester functionalities. For example, the methylene protons of the dihydroindole group appear as triplets at δ 3.2–3.5 ppm .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., observed [M+H] at 429.4 g/mol) .
- X-ray crystallography : Resolves bond angles and steric effects, particularly for the sulfonyl-phenylamino group, which adopts a planar conformation to minimize steric hindrance .
Advanced: How can researchers resolve contradictions in reported solubility data for similar oxobutanoate derivatives?
Answer:
Discrepancies arise from:
- Structural analogs : For example, ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate ( ) is water-soluble due to polar substituents, whereas 4-(2,3-dihydroindenyl)-4-oxobutanoic acid () is lipid-soluble. These differences highlight the need for substituent-specific solubility testing .
- Methodology : Use standardized protocols (e.g., shake-flask method with UV-Vis quantification) and control for pH, temperature, and solvent purity. Computational tools like COSMO-RS predict solubility based on electronic parameters .
Advanced: What experimental designs are optimal for evaluating this compound’s biological activity?
Answer:
- Enzyme inhibition assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorescence-based assays. IC values can be derived from dose-response curves .
- Cell-based studies : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays. Compare results with structurally related compounds (e.g., ethyl 4-(2-chloro-4-(methylthio)phenyl)-4-oxobutanoate in ) to establish SAR .
- In vivo models : Use zebrafish or murine models to assess pharmacokinetics, focusing on esterase-mediated hydrolysis of the ethyl group to the active acid metabolite .
Advanced: How can computational methods address conflicting data on structure-activity relationships (SAR)?
Answer:
- Molecular docking : Simulate binding to sulfonamide-binding pockets (e.g., PDZ domains) using AutoDock Vina. Compare docking scores of analogs (e.g., 4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid in ) to identify critical substituents .
- QSAR modeling : Build regression models correlating substituent electronegativity (e.g., Cl, OCH) with bioactivity. Validate using leave-one-out cross-validation to avoid overfitting .
Advanced: What strategies mitigate low yields in the final esterification step?
Answer:
- Catalyst optimization : Replace traditional acids (HSO) with Amberlyst-15 resin to reduce side reactions .
- Solvent selection : Use toluene for azeotropic removal of water, improving equilibrium shift toward ester formation.
- Temperature control : Maintain 60–70°C to balance reaction rate and thermal degradation .
Advanced: How do steric and electronic effects of the indole sulfonyl group influence reactivity?
Answer:
- Steric effects : The dihydroindole’s bicyclic structure restricts rotation of the sulfonyl-phenylamino group, favoring planar conformations that enhance binding to flat enzyme active sites .
- Electronic effects : The sulfonyl group withdraws electron density, increasing the electrophilicity of the adjacent carbonyl, which accelerates nucleophilic attacks (e.g., by hydrazines in heterocycle synthesis) .
Advanced: What are the key challenges in scaling up synthesis for preclinical studies?
Answer:
- Intermediate stability : The sulfonamide intermediate is hygroscopic; use anhydrous conditions and inert gas purging during storage .
- Purification bottlenecks : Replace column chromatography with countercurrent chromatography for higher throughput .
- Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities (e.g., sulfonic acid byproducts ≤0.15%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
